molecular formula C20H26N2O2 B2572684 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide CAS No. 953915-82-7

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2572684
CAS No.: 953915-82-7
M. Wt: 326.44
InChI Key: PTSJQRUXPIVGBQ-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan moiety, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the furan and phenylpropanamide groups. Common synthetic routes include:

  • Furan-2-ylmethylamine synthesis: This involves the reaction of furan-2-carboxaldehyde with ammonia or an amine derivative to form furan-2-ylmethylamine.

  • Piperidine ring formation: Piperidine can be synthesized through the hydrogenation of pyridine or via the Biltz synthesis method.

  • Coupling reactions: The final step involves the coupling of the furan-2-ylmethylamine with phenylpropanoic acid or its derivatives under specific reaction conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the furan ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).

  • Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are often used.

  • Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

  • Oxidation products: Oxidized derivatives of the compound.

  • Reduction products: Reduced analogs with altered functional groups.

  • Substitution products: Substituted derivatives with different substituents on the piperidine or furan rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a benzamide group instead of phenylpropanamide.

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of phenylpropanamide.

Uniqueness: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide is unique due to its combination of the piperidine ring, furan moiety, and phenylpropanamide group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSJQRUXPIVGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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